molecular formula C11H6N2O2S2 B8658711 Benzothiazole, 5-nitro-2-(2-thienyl)- CAS No. 61352-31-6

Benzothiazole, 5-nitro-2-(2-thienyl)-

Katalognummer: B8658711
CAS-Nummer: 61352-31-6
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: WTLWTDXENJCGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, 5-nitro-2-(2-thienyl)- is a heterocyclic compound that contains both a benzothiazole and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 5-nitro-2-(2-thienyl)- typically involves the condensation of 2-aminothiophenol with 2-bromo-5-nitrothiophene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Benzothiazole, 5-nitro-2-(2-thienyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzothiazole, 5-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction: 5-Amino-2-(thiophen-2-yl)-1,3-benzothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant antibacterial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The biological activity of Benzothiazole, 5-nitro-2-(2-thienyl)- is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or interfere with DNA synthesis, contributing to its antibacterial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Thiophen-2-yl)-1,3-benzothiazole: Lacks the nitro group, resulting in different biological activities.

    5-Nitro-2-(furan-2-yl)-1,3-benzothiazole: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological activity.

    5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Contains a pyridine ring, which can alter its electronic properties and interactions with biological targets.

Uniqueness

The presence of both the nitro group and the thiophene ring in Benzothiazole, 5-nitro-2-(2-thienyl)- imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and exhibit significant biological activities sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

61352-31-6

Molekularformel

C11H6N2O2S2

Molekulargewicht

262.3 g/mol

IUPAC-Name

5-nitro-2-thiophen-2-yl-1,3-benzothiazole

InChI

InChI=1S/C11H6N2O2S2/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H

InChI-Schlüssel

WTLWTDXENJCGQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2-Amino-4-nitrobenzenethiol, 9.6 g (0.054 mole) and thiophene-2-carboxylic acid, 10.0 g (0.075 mole) are added to a solution of 54 g of PPE in 130 cc CHCl3. The mixture is heated at reflux for 2 hours. It is then concentrated in vacuo and the residue poured over ice. The pH is adjusted to 10 with 50% NaOH solution, and the precipitate filtered and washed with H2O. Drying in vacuo yields 15 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.